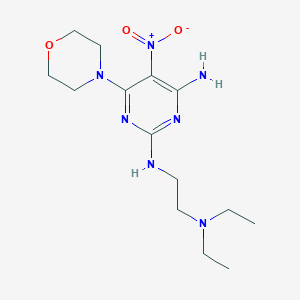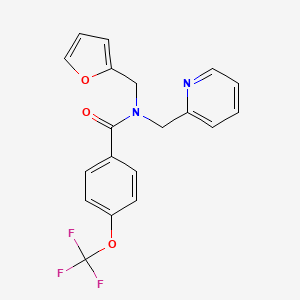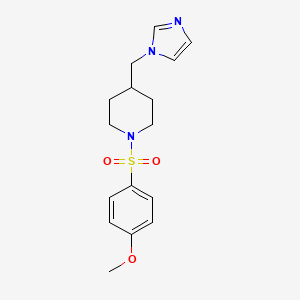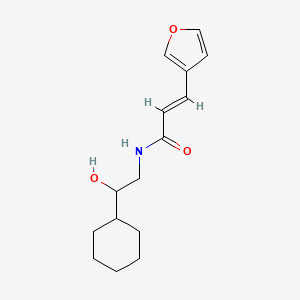
N2-(2-(diethylamino)ethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N2-(2-(diethylamino)ethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine” is a complex organic compound. The name suggests it contains functional groups such as diethylamino, morpholino, and nitropyrimidine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .
Applications De Recherche Scientifique
Synthesis of Novel Chemical Entities
The synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid, utilizes chiral N1-protected vicinal diamines derived from amino acids condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone. This process highlights the compound's role in generating stereospecifically synthesized entities with high enantiomeric purity, demonstrating its utility in the creation of complex molecular structures (S. W. Bailey, R. Chandrasekaran, & J. Ayling, 1992).
Molecular-Electronic Structure Correlations
Investigations into osmium(V) hydrazido complexes' mechanism and molecular-electronic structure correlations employed secondary amines including morpholine, showcasing the compound's relevance in understanding bonding and redox chemistry. This research aids in elucidating the intricate relationships between molecular structure and electronic properties, contributing to the broader field of inorganic chemistry and its applications (M. H. Huynh et al., 2000).
Antitumor Potential
A study on the synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents showcased the antiproliferative activity of these compounds against L1210 and H.Ep.2 cells in vitro. This emphasizes the compound's role in medicinal chemistry, particularly in the development of new therapeutic agents with potential antitumor activity (M. D. Thompson et al., 1997).
Biochemical Interactions and DNA Damage Protection
Polyphenols have been shown to protect against N-nitrosamines and benzo(a)pyrene-induced DNA damage in HepG2 human hepatoma cells. This research points to the potential of compounds like N2-(2-(diethylamino)ethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine in combination with dietary polyphenols for reducing carcinogenic effects, highlighting a possible intersection between chemical research and nutritional science (M. E. Delgado et al., 2008).
Propriétés
IUPAC Name |
2-N-[2-(diethylamino)ethyl]-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N7O3/c1-3-19(4-2)6-5-16-14-17-12(15)11(21(22)23)13(18-14)20-7-9-24-10-8-20/h3-10H2,1-2H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFLLUWROXGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=C(C(=N1)N2CCOCC2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate](/img/structure/B2964466.png)


![3'-(4-isopropylphenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2964473.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2964475.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2964476.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2964478.png)
![(3-Bromophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2964479.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinoxaline-1(2H)-carboxamide](/img/structure/B2964483.png)
![N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2964484.png)
